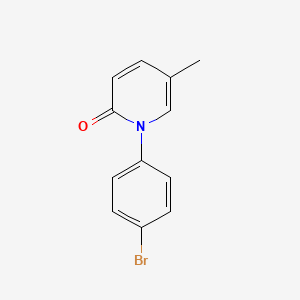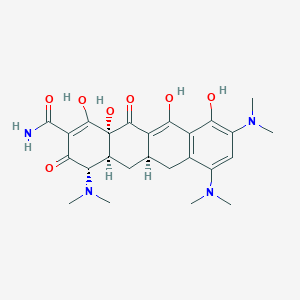
9-Dimethylamino minocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Dimethylamino minocycline is a derivative of minocycline, a second-generation, semi-synthetic tetracycline antibiotic. Minocycline has been widely used for its antibiotic properties against both gram-positive and gram-negative bacteria . The compound this compound is characterized by the presence of a dimethylamino group at the 9th position of the minocycline molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dimethylamino minocycline typically involves the reaction of demethylated aureomycin with dimethylamine in an amine or amide solvent under the catalysis of a palladium complex . The intermediate product is then subjected to hydrogenation and dehydroxylation in an alcohol solvent containing an acid, also under catalytic conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves easily available raw materials, low-cost reagents, and simple two-step reaction operations, ensuring high product yield and good quality .
Chemical Reactions Analysis
Types of Reactions
9-Dimethylamino minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-hydroxyminocycline.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The dimethylamino group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include 9-hydroxyminocycline and various substituted derivatives, which exhibit different biological activities .
Scientific Research Applications
9-Dimethylamino minocycline has several scientific research applications:
Chemistry: It is used in the synthesis of new tetracycline derivatives with enhanced antibacterial properties.
Medicine: It has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for treating various inflammatory and neurodegenerative diseases
Industry: The compound is used in the development of new antibiotics and other therapeutic agents.
Mechanism of Action
The mechanism of action of 9-Dimethylamino minocycline involves binding to the 30S ribosomal subunit of bacteria, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This impairs protein synthesis and inhibits bacterial growth . Additionally, the compound exhibits anti-inflammatory and neuroprotective effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Minocycline: The parent compound, which lacks the dimethylamino group at the 9th position.
Tigecycline: A glycylcycline antibiotic with modifications at the 9th position, providing enhanced activity against resistant bacteria.
Omadacycline: A novel aminomethylcycline with structural similarities to minocycline but with different substitutions at the 7th and 9th positions.
Uniqueness
9-Dimethylamino minocycline is unique due to its specific structural modifications, which confer enhanced antibacterial activity and additional biological effects compared to its parent compound and other tetracycline derivatives .
Properties
Molecular Formula |
C25H32N4O7 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7,9-tris(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C25H32N4O7/c1-27(2)13-9-14(28(3)4)19(30)16-11(13)7-10-8-12-18(29(5)6)21(32)17(24(26)35)23(34)25(12,36)22(33)15(10)20(16)31/h9-10,12,18,30-31,34,36H,7-8H2,1-6H3,(H2,26,35)/t10-,12-,18-,25-/m0/s1 |
InChI Key |
GOLLUVOHXNHFQT-LTIXMIGUSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


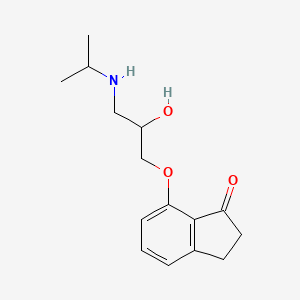
![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)

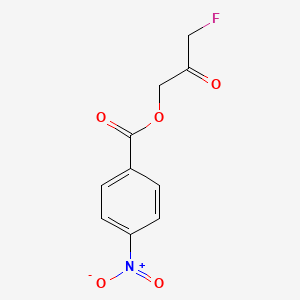
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)

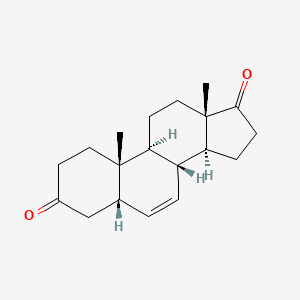
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)

